Cas no 1256360-23-2 (4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester)

4-(N-Cbz-N-isopropylamino)phenylboronic acid pinacol ester is a protected boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions. The Cbz (carbobenzyloxy) and isopropyl groups provide steric and electronic stabilization, enhancing handling stability and reducing protodeboronation. The pinacol ester moiety improves solubility in organic solvents and prevents unwanted side reactions, making it a reliable intermediate in pharmaceutical and materials science applications. Its structural features facilitate selective functionalization of aromatic systems, particularly in complex molecule synthesis. This compound is valued for its compatibility with diverse reaction conditions and its role in constructing biaryl scaffolds with high efficiency.
4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester structure
1256360-23-2 structure
商品名:4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester
CAS番号:1256360-23-2
MF:C23H30BNO4
メガワット:395.2996
MDL:MFCD16660306
CID:828568

4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

    • Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
    • 4-(N-Cbz-N-isopropylamino)phenylboronic acid pinacol ester
    • B-2846
    • X0463
    • 4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester
    • MDL: MFCD16660306

計算された属性

  • せいみつぶんしりょう: 395.22700

じっけんとくせい

  • PSA: 48.00000
  • LogP: 4.53740

4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester セキュリティ情報

4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB273885-1 g
4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester; 98%
1256360-23-2
1g
€637.00 2023-04-26
Chemenu
CM206749-250mg
Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
1256360-23-2 98%
250mg
$249 2023-02-03
Chemenu
CM206749-250mg
Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
1256360-23-2 98%
250mg
$139 2021-08-04
TRC
C227858-50mg
4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester
1256360-23-2
50mg
$ 69.00 2023-04-18
abcr
AB273885-1g
4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester, 98%; .
1256360-23-2 98%
1g
€637.00 2024-06-09
Crysdot LLC
CD12168496-1g
Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
1256360-23-2 95+%
1g
$330 2024-07-23
Crysdot LLC
CD12168496-5g
Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
1256360-23-2 95+%
5g
$923 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1247270-250mg
Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
1256360-23-2 98%
250mg
¥2156.00 2024-08-09
1PlusChem
1P009C7X-250mg
Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
1256360-23-2 98%
250mg
$183.00 2025-02-24
Chemenu
CM206749-1g
Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
1256360-23-2 98%
1g
$576 2023-02-03

4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester 関連文献

4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol esterに関する追加情報

Comprehensive Overview of 4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester (CAS No. 1256360-23-2)

4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester (CAS No. 1256360-23-2) is a highly versatile boronic acid derivative widely used in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of arylboronic esters, which are pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. The presence of both the Cbz (carbobenzyloxy) and isopropylamino groups enhances its utility as a protecting group and a building block for complex molecular architectures.

The pinacol ester moiety in 4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester provides exceptional stability under various reaction conditions, making it a preferred choice for researchers. This stability is crucial for applications in drug discovery, where intermediates must withstand multiple synthetic steps. Recent trends in green chemistry have also highlighted the compound's role in catalytic processes, as boronic esters are often more environmentally friendly than traditional reagents.

One of the most searched questions in the context of boronic acid derivatives is their role in targeted drug delivery. 4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester has garnered attention due to its potential in bioconjugation and pro-drug development. Its ability to form stable complexes with diols and other biomolecules makes it a candidate for cancer therapeutics and diagnostic agents. Researchers are particularly interested in its pH-responsive properties, which could enable site-specific drug release.

From an industrial perspective, the demand for high-purity boronic esters like 4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester has surged due to their use in OLED materials and organic electronics. The compound's electron-deficient nature makes it suitable for charge transport layers, a hot topic in next-generation display technologies. Manufacturers are increasingly optimizing synthesis routes to meet the needs of scalable production while maintaining low impurity levels.

In the realm of academic research, CAS No. 1256360-23-2 is frequently cited in studies exploring asymmetric catalysis and chiral auxiliaries. The N-Cbz group's orthogonal protection capabilities allow for sequential functionalization, a technique critical for constructing peptide mimetics and small-molecule inhibitors. Recent publications have emphasized its compatibility with flow chemistry systems, aligning with the push for automated synthesis platforms.

Storage and handling of 4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester require attention to moisture sensitivity, a common query among laboratory users. Best practices recommend anhydrous conditions and argon atmospheres for long-term stability. Analytical methods such as HPLC and NMR are essential for quality control, particularly when the compound is used in GMP-compliant applications.

The future outlook for CAS No. 1256360-23-2 is closely tied to advancements in precision medicine and smart materials. As AI-driven molecular design accelerates, this compound's structural features may inspire novel bioactive scaffolds. Its adaptability across disciplines—from polymer chemistry to biomedical imaging—ensures its relevance in solving tomorrow's scientific challenges.

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Amadis Chemical Company Limited
(CAS:1256360-23-2)4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester
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清らかである:99%/99%
はかる:250mg/1g
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